Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)-

Beschreibung

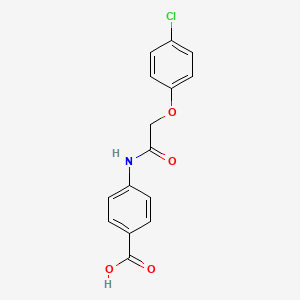

Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- (IUPAC name) is a synthetic benzoic acid derivative characterized by a 4-chlorophenoxyacetyl group attached to the amino substituent at the para position of the aromatic ring. Its molecular formula is C₁₅H₁₁Cl₂NO₄, with a molecular weight of approximately 336.17 g/mol (inferred from structurally similar compounds in and ). The compound features:

- A benzoic acid core (C₇H₅O₂).

- A 4-chlorophenoxy moiety (C₆H₄ClO) linked via an acetyl bridge (CH₂CO) to an amino group (-NH-).

The compound is typically synthesized via reactions involving 4-aminobenzoic acid and 4-chlorophenoxyacetyl chloride under reflux conditions in anhydrous solvents (analogous to methods in ).

Structure

3D Structure

Eigenschaften

CAS-Nummer |

54393-15-6 |

|---|---|

Molekularformel |

C15H12ClNO4 |

Molekulargewicht |

305.71 g/mol |

IUPAC-Name |

4-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |

InChI |

InChI=1S/C15H12ClNO4/c16-11-3-7-13(8-4-11)21-9-14(18)17-12-5-1-10(2-6-12)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

InChI-Schlüssel |

QIOBRXCJIOTMBM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Catalyzed Amide Coupling

The most widely documented method involves reacting 4-aminobenzoic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Equation:

Key parameters:

Alternative Activation Strategies

In industrial settings, 4-chlorophenoxyacetic acid may be activated using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate the acid chloride in situ, eliminating the need to handle pre-formed acid chloride. This one-pot method reduces purification steps and improves scalability.

Example Protocol:

-

Dissolve 4-chlorophenoxyacetic acid (1.0 equiv) in anhydrous DCM.

-

Add thionyl chloride (1.2 equiv) dropwise at 0°C, then stir at room temperature for 2 hours.

-

Add 4-aminobenzoic acid (1.1 equiv) and TEA (2.0 equiv), reflux for 4 hours.

-

Quench with ice-water, extract with DCM, and recrystallize from ethanol.

Optimization of Reaction Conditions

Solvent Selection

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 4 | 76 |

| DCM | 8.9 | 3 | 81 |

| THF | 7.5 | 5 | 68 |

Polar aprotic solvents like DCM enhance reaction rates due to better solubility of intermediates. Non-polar solvents like toluene require prolonged reflux but simplify post-reaction separation.

Catalytic Efficiency

The use of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases yields to 89% by stabilizing the tetrahedral intermediate during amide bond formation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to improve heat and mass transfer. Key advantages:

Waste Management

-

Acid Scavengers: Polymer-supported scavengers (e.g., polystyrene-bound TEA) reduce HCl waste.

-

Solvent Recycling: Toluene and DCM are recovered via distillation, achieving >90% solvent reuse.

Challenges and Solutions

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis of 4-chlorophenoxyacetyl chloride, forming 4-chlorophenoxyacetic acid. Mitigation strategies:

Purification Difficulties

The product’s low solubility in cold ethanol necessitates gradient recrystallization:

Emerging Methodologies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(((4-Chlorphenoxy)acetyl)amino)benzoesäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie eingesetzt.

Biologie: Untersucht wegen seiner Rolle bei der Modulation von Ionenkanälen und zellulären Signalwegen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Hemmung des TRPM4-Kanals. Diese Hemmung verhindert den Einstrom von Natrium- und Kalziumionen, wodurch die Zelleregung moduliert und vor Exzitotoxizität geschützt wird. Zu den molekularen Zielstrukturen gehört das TRPM4-Protein, und die beteiligten Wege beziehen sich auf die Ionenhomöostase und die zelluläre Signalübertragung.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have demonstrated that benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- exhibits significant antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing inhibition zones ranging from 8 mm to 15 mm depending on concentration .

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound 3 | Enterococcus faecium | 15 mm |

| Compound 4 | Staphylococcus aureus | 10 mm |

| Compound 6a | Candida albicans | 8 mm |

The compound's mechanism of action appears to involve disrupting microbial cell walls or interfering with metabolic processes, making it a candidate for further development as an antimicrobial agent .

Antibiofilm Activity

In addition to its antimicrobial effects, this compound exhibits antibiofilm activity. It has been shown to inhibit biofilm formation in Staphylococcus aureus, which is crucial for preventing chronic infections associated with biofilms . The minimum biofilm eradication concentration (MBEC) was determined to be around 125 µg/mL for several tested strains.

Potential Pharmaceutical Applications

Given its biological activity, benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- may have potential applications in pharmaceuticals. It could serve as a lead compound in developing new antibiotics or antifungal agents. The structural modifications that enhance its activity could also be explored for creating derivatives with improved efficacy and reduced toxicity.

Toxicity Studies

Toxicity assessments have indicated that while some derivatives show moderate toxicity to aquatic organisms like Daphnia magna, others exhibit significantly lower toxicity compared to their parent compounds. This suggests that careful modification of the chemical structure can lead to compounds that are both effective and safer for use .

Wirkmechanismus

The compound exerts its effects primarily by inhibiting the TRPM4 channel. This inhibition prevents the influx of sodium and calcium ions, thereby modulating cellular excitability and protecting against excitotoxicity. The molecular targets include the TRPM4 protein, and the pathways involved are related to ion homeostasis and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares Benzoic acid, 4-(((4-chlorophenoxy)acetyl)amino)- with structurally analogous benzoic acid derivatives, emphasizing substituent effects, synthesis, and biological activities:

Structural and Functional Insights:

Electron-Withdrawing vs. In contrast, the 3-methoxyphenoxy group () is electron-donating, which may increase solubility but reduce metabolic stability. Nitro groups (e.g., in JP6, ) introduce strong electron-withdrawing effects, correlating with antimicrobial activity but higher toxicity.

Bioactivity Trends: Insecticidal Activity: The target compound’s 4-chlorophenoxy group mirrors the substituent in 4-[(phenylcarbamoyl)amino]benzoic acid (), which showed insecticidal efficacy. Chloroaromatic groups are known to enhance lipophilicity and target binding in agrochemicals. Antimicrobial Activity: Schiff base derivatives (e.g., JP6 in ) exhibit activity due to the imine (-C=N-) linkage, absent in the target compound.

Synthetic Accessibility: The target compound requires specialized reagents (e.g., 4-chlorophenoxyacetyl chloride), whereas Schiff bases () are simpler to synthesize via condensation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.